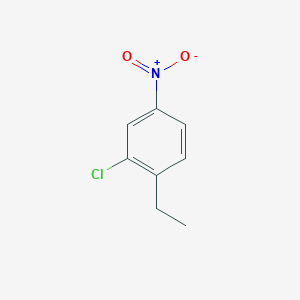

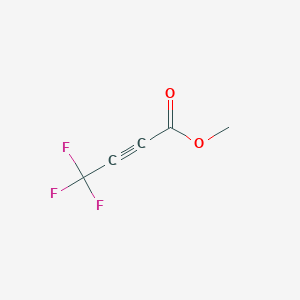

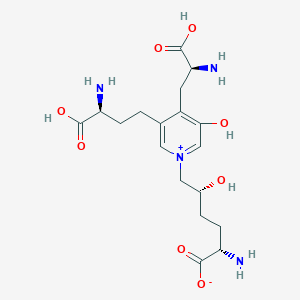

![molecular formula C37H38N4O2 B042820 Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate CAS No. 1026438-56-1](/img/structure/B42820.png)

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that are often analyzed for their structural complexity and potential applications in various fields, including materials science and pharmacology. Such compounds are synthesized through complex organic reactions and characterized using advanced analytical techniques.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a similarly complex molecule, employs palladium-catalyzed Suzuki reactions, highlighting the intricate nature of synthesizing such compounds (Zhang et al., 2022).

Molecular Structure Analysis

X-ray diffraction studies are pivotal in determining the molecular structure of complex compounds. For instance, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate via single crystal XRD data provided detailed insights into its crystalline structure and intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical properties of such compounds are often evaluated through their reactivity and interaction with other chemicals. The study of various benzimidazole derivatives, for example, showcased their antiproliferative activity, illustrating the chemical reactivity and potential biological interactions of benzimidazole-based compounds (Aisyah Saad Abdul Rahim et al., 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and thermal stability, can be determined through experimental analysis. For example, thermal and crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provided valuable information on its thermal behavior and stability (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties analysis often focuses on the reactivity, potential for forming derivatives, and interaction with other molecules. Covalent-assisted supramolecular synthesis studies, such as those involving 4-tert-butylbenzoic acid with isoniazid and its derivatized forms, demonstrate the role of hydrogen bonding in forming complex molecular arrays (Madeley et al., 2019).

Applications De Recherche Scientifique

Synthesis and Properties of Polymeric Materials

Research conducted by Hsiao et al. (1999) on the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s derived from hydroquinone and its substituted derivatives, including tert-butyl-, shows the relevance of such chemical compounds in the development of amorphous polymers. These polymers are notable for their solubility in polar solvents and ability to be cast into transparent, flexible films with high thermal stability, making them potential candidates for advanced material applications (Hsiao, Dai, & He, 1999).

Advanced Organic Synthesis Techniques

The work by Watanabe et al. (1991) demonstrates the utility of tert-butyl and similar groups in organic synthesis, specifically in the synthesis of phytoalexins like vignafuran, through directed lithiation reactions. This highlights the compound's role in facilitating complex organic reactions and producing biologically active molecules, which could have implications for pharmaceutical synthesis and natural product mimicry (Watanabe, Kawanishi, & Furukawa, 1991).

Catalysis and Reaction Optimization

Liu and Hii (2011) explored the use of tert-butyl perbenzoate as an alternative to benzoquinone for room-temperature Fujiwara-Moritani reactions, showcasing the compound's utility in catalysis and reaction optimization. This research points to the compound's potential in developing more efficient and mild reaction conditions for organic synthesis, enhancing the scope of coupling reactions (Liu & Hii, 2011).

Antiproliferative Activity and Medicinal Chemistry

Rahim et al. (2013) investigated the antiproliferative activity of N-sec/tert-butyl 2-arylbenzimidazole derivatives against breast cancer cell lines, uncovering unexpected selective inhibitions. This research underscores the potential biomedical applications of compounds featuring tert-butyl groups, especially in the development of targeted cancer therapies (Rahim et al., 2013).

The chemical compound Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate has various scientific research applications, particularly in the field of organic chemistry and materials science. Below are detailed insights based on scientific research:

Synthesis and Properties of Novel Polymers

Research has shown the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s using derivatives of bis(ether benzoic acid)s, including those substituted with tert-butyl groups. These polymers, characterized by their solubility in polar solvents and ability to form transparent, flexible films, have high glass transition temperatures (Tgs) and exhibit thermal stability, making them suitable for high-performance materials applications (Hsiao, Dai, & He, 1999).

Antiproliferative Activity

A study on N-sec/tert-butyl 2-arylbenzimidazole derivatives, synthesized using microwave-assisted synthesis, demonstrated unexpected selective antiproliferative activity towards ER-negative breast cancer cells, specifically the MDA-MB-231 cell line. This finding highlights the potential of tert-butyl-substituted benzimidazole compounds in cancer research (Aisyah Saad Abdul Rahim et al., 2013).

Role in Organic Synthesis

Tert-butyl substituted compounds play a significant role in organic synthesis, acting as intermediates in the synthesis of complex organic molecules. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for the synthesis of small molecule anticancer drugs, showcasing the utility of tert-butyl substituted compounds in medicinal chemistry (Zhang et al., 2018).

Novel Bioactive Compounds

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, including tert-butyl substitutions, have been investigated for their antitumor activity. These compounds have shown significant potency, particularly against a panel of 11 cell lines in vitro, highlighting the importance of tert-butyl substituted compounds in the development of new therapeutic agents (Maftei et al., 2013).

Propriétés

IUPAC Name |

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPWPNJFDIROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan Impurity B | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

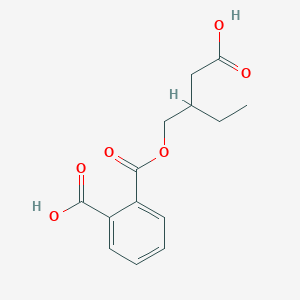

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

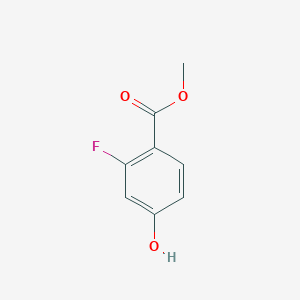

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)